Cas no 1203067-67-7 (N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide)

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide
- AKOS024516085
- VU0649311-1
- F5626-0018
- SR-01000924039
- SR-01000924039-1
- N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide
- N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide
- 1203067-67-7
-
- Inchi: 1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19)
- InChI Key: QHFHOPCLWCYOMR-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC1)NCCNC1C=C(N=C(C)N=1)N(C)C
Computed Properties
- Exact Mass: 291.20591044g/mol
- Monoisotopic Mass: 291.20591044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.2Ų
N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5626-0018-30mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-3mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-10μmol |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-40mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5626-0018-20μmol |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-10mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-20mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5626-0018-1mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5626-0018-4mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5626-0018-5mg |
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)cyclopentanecarboxamide |
1203067-67-7 | 5mg |
$103.5 | 2023-09-09 |
N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide Related Literature
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide
N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide:A Novel Compound with Promising Applications in Pharmaceutical Research
N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide (CAS No. 1203067-67-7) represents a significant advancement in the field of medicinal chemistry, combining structural complexity with potential therapeutic relevance. This compound is characterized by its unique molecular architecture, which integrates a cyclopentanecarboxamide backbone with a substituted pyrimidine moiety. The presence of dimethylamino and methyl functional groups within the pyrimidine ring further enhances its chemical versatility, making it a candidate for further exploration in drug development. Recent studies have highlighted its potential applications in modulating biological pathways associated with inflammation and metabolic regulation, positioning it as a promising lead compound for therapeutic innovation.
The pyrimidine core of this molecule is particularly noteworthy, as it is a common structural motif in many pharmacologically active agents. The dimethylamino substituent introduces significant electron-donating properties, which may influence the compound’s reactivity and binding affinity toward target proteins. Meanwhile, the methyl group at the 2-position of the pyrimidine ring contributes to steric effects, potentially affecting the molecule’s conformational flexibility. These structural features collectively suggest that the compound may exhibit enhanced solubility and bioavailability, critical parameters for drug candidates. Current research efforts are focused on elucidating how these molecular interactions translate into functional outcomes in cellular systems.
Recent advancements in pharmaceutical research have underscored the importance of designing molecules with multifunctional capabilities. The cyclopentanecarboxamide backbone of this compound provides a scaffold that can be further modified to enhance its therapeutic profile. For instance, the carboxamide group may serve as a site for additional functionalization, enabling the incorporation of targeting ligands or metabolic stabilizers. Such modifications could potentially expand the compound’s utility in personalized medicine, where tailored therapies are designed to address specific genetic or pathological conditions. This adaptability aligns with the growing trend of developing modular drug candidates that can be customized for diverse therapeutic applications.
One of the most intriguing aspects of this compound is its potential involvement in inflammatory response modulation. Preclinical studies have demonstrated that compounds with similar structural frameworks can inhibit key signaling pathways associated with inflammation, such as the NF-κB and MAPK pathways. The dimethylamino group may play a critical role in this mechanism by facilitating interactions with protein targets that regulate inflammatory mediators. Additionally, the methyl substituent on the pyrimidine ring could influence the compound’s ability to bind to specific receptors, further modulating its biological activity. These findings suggest that the compound may offer novel therapeutic strategies for managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The pyrimidine ring system is also a key component in the development of antidiabetic agents, as it can interact with metabolic enzymes and regulatory proteins involved in glucose homeostasis. Recent work in drug development has shown that compounds containing pyrimidine derivatives can enhance insulin sensitivity and reduce hyperglycemia in experimental models. The dimethylamino group may contribute to these effects by stabilizing the compound’s interaction with target proteins, while the methyl group could influence its metabolic stability. These properties make the compound a compelling candidate for further investigation in the context of metabolic disorders, particularly type 2 diabetes.
From a synthetic perspective, the cyclopentanecarboxamide moiety presents unique challenges and opportunities for chemical modification. The cyclopentane ring is known for its ability to adopt multiple conformations, which can influence the molecule’s overall activity. Researchers are actively exploring ways to optimize the compound’s stereochemistry to enhance its pharmacological properties. For example, introducing chirality at the cyclopentane ring could lead to the development of enantiomers with improved selectivity and reduced side effects. These efforts reflect the broader trend in pharmaceutical research toward creating more precise and effective therapeutic agents.
Recent advances in biological activity studies have highlighted the potential of compounds like this one to target multiple pathways simultaneously. The pyrimidine ring system, combined with the dimethylamyino and methyl groups, may enable the compound to interact with a range of proteins, including kinases, transcription factors, and ion channels. This multifunctional capability could be particularly valuable in the treatment of complex diseases where multiple biological processes are dysregulated. For instance, in cancer therapy, targeting multiple signaling pathways has been shown to improve treatment outcomes by reducing the likelihood of resistance. The compound’s structural features suggest it may be a viable candidate for such multimodal approaches.
The carboxamide group in the cyclopentane ring is another area of focus in current research. This functional group is known to participate in hydrogen bonding interactions, which can significantly influence the compound’s binding affinity to target proteins. Studies in drug development have demonstrated that modifying the carboxamide group can lead to improved potency and selectivity. For example, introducing substituents that enhance hydrogen bonding with specific residues in the target protein could increase the compound’s efficacy. These findings underscore the importance of further exploring the chemical space around this molecule to identify optimal modifications for therapeutic applications.
As the field of pharmaceutical research continues to evolve, the development of compounds like N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide represents a critical step toward creating more effective and targeted therapies. The unique combination of structural elements in this compound suggests that it may have broad applications in the treatment of various diseases, from inflammatory conditions to metabolic disorders. Ongoing research is focused on elucidating the full potential of this molecule, with the ultimate goal of translating these findings into clinical therapies that improve patient outcomes.
In summary, the pyrimidine core, dimethylamino substituent, and methyl group within this compound collectively contribute to its potential therapeutic relevance. As researchers continue to explore its biological activity and optimize its chemical properties, this molecule stands as a promising candidate in the ongoing quest for innovative pharmaceutical solutions. The continued investigation into its mechanisms of action and applications in drug development will undoubtedly play a key role in shaping future therapeutic strategies.
1203067-67-7 (N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)cyclopentanecarboxamide) Related Products
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)




